molecular formula C10H18N2OS B020411 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran CAS No. 66356-53-4

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran

Cat. No. B020411
CAS RN: 66356-53-4
M. Wt: 214.33 g/mol
InChI Key: JFGCGQJHMUYGLU-UHFFFAOYSA-N
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Patent
US04634701

Procedure details

Cysteamine hydrochloride (5.7 g; 0.05 mol) was dissolved in conc. hydrochloric acid (20 ml). Upon ice-cooling, 5-(dimethylamino)methyl-2-furanemethanol (7.75 g; 0.05 mol) was added. The reaction mixture was left to stand at 0° C. for 20 hours, added with a Na2CO3 excess, extracted with ether and filtered. The filtrate was evaporated to obtain an oily residue which after distillation in vacuo (p.e. 105°-107°; 0.1 mm) gave the pure product (6.0 g; 56% yield).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[CH3:6][N:7]([CH2:9][C:10]1[O:14][C:13]([CH2:15]O)=[CH:12][CH:11]=1)[CH3:8].C([O-])([O-])=O.[Na+].[Na+]>Cl>[CH3:6][N:7]([CH2:9][C:10]1[O:14][C:13]([CH2:15][S:5][CH2:4][CH2:3][NH2:2])=[CH:12][CH:11]=1)[CH3:8] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7.75 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon ice-cooling
WAIT
Type
WAIT
Details
The reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain an oily residue which
DISTILLATION
Type
DISTILLATION
Details
after distillation in vacuo (p.e. 105°-107°; 0.1 mm)
CUSTOM
Type
CUSTOM
Details
gave the pure product (6.0 g; 56% yield)

Outcomes

Product
Details
Reaction Time
20 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.